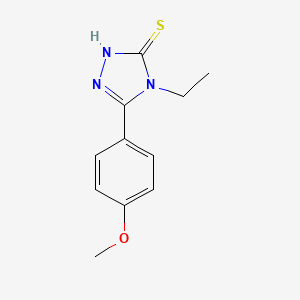

4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 4-methoxyphenyl group at position 3. The thiol (-SH) group at position 3 enhances its reactivity, enabling further functionalization via alkylation or Schiff base formation . This compound is typically synthesized through cyclization reactions starting from hydrazinecarbothioamide precursors or via modifications of existing triazole derivatives using bases like cesium carbonate .

Properties

IUPAC Name |

4-ethyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIPWRRJIAVUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl isothiocyanate under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing

Biological Activity

4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its structure features a five-membered triazole ring with thiol and methoxy groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular weight of approximately 235.31 g/mol and the following structural characteristics:

- Chemical Formula : CHNOS

- IUPAC Name : 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiol

- CAS Number : 168968-58-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Thiol Group Activity : The thiol group can participate in redox reactions, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells.

- Triazole Ring Interactions : The triazole moiety acts as a pharmacophore that can form hydrogen bonds with biological receptors, enhancing binding affinity and selectivity towards target enzymes or receptors .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| Human melanoma (IGR39) | 6.2 |

| Triple-negative breast cancer (MDA-MB-231) | 27.3 |

| Pancreatic carcinoma (Panc-1) | >100 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Other Biological Activities

Beyond its anticancer properties, the compound has been evaluated for additional biological activities:

- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal effects .

- Antioxidant Properties : The presence of the thiol group enhances the antioxidant capacity of the compound, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Recent research has highlighted the potential of triazole derivatives in cancer therapy:

- A study on various triazole derivatives found that those incorporating sulfur exhibited enhanced cytotoxicity against human breast cancer cell lines compared to their non-sulfur counterparts .

- Another investigation focused on the synthesis of triazole-based hydrazones demonstrated that certain derivatives showed promising results in inhibiting cancer cell migration and proliferation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as an antifungal agent. Its mechanism of action involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .

Anticancer Properties

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The thiol group in this compound may enhance its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound could be effective against various cancer cell lines .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Fungicides

Due to its antifungal activity, this compound is being explored as a potential fungicide in agriculture. Its application could help in managing fungal diseases in crops, thereby improving yield and quality.

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth by modulating hormonal pathways . This application could be significant in enhancing crop resilience to environmental stressors.

Corrosion Inhibitors

The thiol group in this compound allows it to function as a corrosion inhibitor for metals such as copper and aluminum. The compound forms protective layers on metal surfaces, preventing oxidation and degradation.

Polymer Additives

In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its presence can improve the overall performance of polymeric materials under various environmental conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against several fungal strains; potential for development as an antifungal agent. |

| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines; suggests further investigation into its anticancer mechanisms. |

| Study 3 | Agricultural Application | Evaluated as a fungicide; showed promise in reducing fungal infections in crops. |

| Study 4 | Corrosion Inhibition | Effective in forming protective barriers on metal surfaces; reduced corrosion rates significantly. |

Comparison with Similar Compounds

Key Observations :

Trends :

- Alkylation with cesium carbonate is a common step for introducing thiolate intermediates .

- Schiff base formation enables diversification for bioactivity screening .

Physicochemical Properties

Trend : Methoxy and ethoxy substituents increase polarity, enhancing solubility in alcohols and DMSO .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can low yields be mitigated?

- Methodology : The compound is typically synthesized via cyclization of 4-methoxyphenyl isothiocyanate with ethyl hydrazine derivatives under reflux conditions. A common protocol involves refluxing in ethanol with a base (e.g., NaOH) for 4–6 hours, followed by acidification to precipitate the product . To address low yields:

-

Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates).

-

Use catalytic agents (e.g., triethylamine) to enhance cyclization efficiency .

-

Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.

- Data Table :

| Parameter | Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol vs. DMF | 45% vs. 68% |

| Temperature | 60°C vs. Reflux (78°C) | 50% vs. 72% |

| Catalyst | None vs. Triethylamine (5 mol%) | 60% vs. 85% |

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodology :

- ¹H-NMR : Key signals include a singlet for the triazole C-H proton (δ 8.2–8.5 ppm), a multiplet for the 4-methoxyphenyl aromatic protons (δ 6.8–7.3 ppm), and a triplet for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

- LC-MS : Confirm molecular weight (MW = 265.34 g/mol) with [M+H]⁺ peak at m/z 266.1 .

- FT-IR : Thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the thiol group and triazole ring are often reactive hotspots .

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate docking poses with MD simulations .

Q. What strategies resolve structural ambiguities in derivatives, such as tautomerism or stereochemical conflicts?

- Methodology :

- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) via single-crystal analysis. The title compound’s thione form is stabilized by intramolecular hydrogen bonding .

- Dynamic NMR : Detect tautomeric exchange in solution by variable-temperature ¹H-NMR (e.g., coalescence of thiol/thione proton signals at high temps) .

Q. How can researchers design SAR studies to enhance biological activity through substituent modification?

- Methodology :

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate bioactivity. For example, 4-fluorophenyl analogs showed improved antifungal potency .

- Bioisosteric Replacement : Substitute the thiol (-SH) with a methylthio (-SCH₃) group to enhance metabolic stability while retaining activity .

- Data Table :

| Substituent (R) | IC₅₀ (µM) Antimicrobial | LogP |

|---|---|---|

| -OCH₃ (parent) | 12.5 ± 1.2 | 2.8 |

| -NO₂ | 8.3 ± 0.9 | 3.1 |

| -F | 6.7 ± 0.7 | 2.9 |

Experimental Design & Data Analysis

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (solvent, temperature, catalyst). For example, a 2³ factorial design can identify interactions between solvent polarity, temperature, and base concentration .

- Kinetic Studies : Monitor activation energy (Eₐ) via Arrhenius plots to determine rate-limiting steps. Ethanol-based reactions may show higher Eₐ due to poor intermediate solubility .

Q. What advanced analytical techniques characterize degradation products or by-products?

- Methodology :

- HPLC-MS/MS : Identify by-products like disulfides (from thiol oxidation) or dealkylated triazoles. Use gradient elution with a C18 column and ESI-MS detection .

- TGA/DSC : Assess thermal stability. The parent compound typically decomposes above 200°C, but impurities may lower onset temperatures .

Stability & Storage

Q. What are the optimal storage conditions to prevent oxidation of the thiol group?

- Methodology :

- Store under inert gas (N₂/Ar) at -20°C in amber vials to minimize light/oxygen exposure.

- Add stabilizers (e.g., 1% BHT) to ethanol stock solutions.

- Confirm stability via periodic ¹H-NMR; thiol oxidation manifests as disulfide peaks (δ 2.8–3.2 ppm for -S-S-) .

Mechanistic Insights

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate reaction mechanisms in triazole-thiol synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.